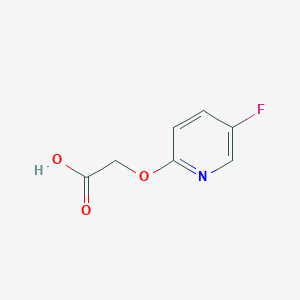

2-(5-Fluoropyridin-2-yl)oxyacetic acid

Description

Significance of Pyridyl-containing Carboxylic Acids in Contemporary Chemical Research

Pyridyl-containing carboxylic acids are a class of organic compounds that have garnered significant attention due to their versatile applications, particularly in medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities. When combined with a carboxylic acid group, these molecules can act as crucial building blocks for a wide array of more complex structures. Their ability to interact with biological targets makes them valuable scaffolds in the development of new therapeutic agents.

Overview of Fluorine Substitution in Heterocyclic Compounds for Research Applications

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a molecule. Fluorination can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. These modifications are often critical for optimizing the performance of a molecule for a specific research application. In medicinal chemistry, for instance, the presence of a fluorine atom can lead to improved drug efficacy and a better pharmacokinetic profile.

Contextualization of 2-(5-Fluoropyridin-2-yl)oxyacetic Acid within Modern Organic Synthesis and Discovery Efforts

This compound emerges as a compound of interest at the intersection of these two important chemical domains. It features a pyridine ring substituted with a fluorine atom and an oxyacetic acid side chain. This specific arrangement of functional groups makes it a valuable intermediate and building block in organic synthesis. Its potential to serve as a precursor for more complex molecules with desirable biological activities places it firmly within the scope of modern discovery efforts in fields such as agrochemicals and pharmaceuticals. The presence of the fluorine atom is anticipated to enhance properties like lipophilicity and biological activity, making it a subject of interest for researchers exploring new chemical entities.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be compiled from various chemical supplier databases. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 886455-75-4 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| IUPAC Name | 2-((5-Fluoropyridin-2-yl)oxy)acetic acid |

| Physical Form | Solid (predicted) |

| Storage Temperature | Refrigerator |

This table is populated with data from publicly available chemical supplier databases.

Synthesis and Characterization

Detailed synthetic procedures for this compound are not widely reported in readily accessible scientific journals. However, based on general principles of organic chemistry, a plausible synthetic route would involve the nucleophilic substitution of a suitable leaving group on a fluorinated pyridine derivative with a protected form of glycolic acid, followed by deprotection.

For instance, one could envision the reaction of 2-chloro-5-fluoropyridine (B44960) with an ester of glycolic acid (e.g., ethyl glycolate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Characterization:

Spectroscopic data is crucial for the confirmation of the structure of this compound. While a comprehensive set of published spectra is not available, ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data has been referenced. The expected ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the fluorine and oxyacetic acid substituents, as well as a singlet for the methylene (B1212753) protons of the oxyacetic acid group.

Research Applications and Future Outlook

Given its structural features, this compound is primarily positioned as a valuable building block in synthetic and medicinal chemistry. The combination of the fluoropyridine moiety and the carboxylic acid functionality allows for a variety of chemical transformations.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, enabling the construction of larger and more diverse molecular architectures. The fluoropyridine ring can participate in various coupling reactions, further expanding its synthetic utility.

While specific, published research detailing the direct biological activity of this compound is limited, its potential as a precursor to biologically active compounds is significant. Derivatives of this molecule could be investigated for a range of therapeutic areas, leveraging the known benefits of incorporating fluorinated heterocyclic scaffolds into drug candidates. The unique electronic and steric properties conferred by the fluorine atom and the pyridyloxyacetic acid framework make it an attractive starting point for the design of novel enzyme inhibitors, receptor modulators, and other bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-5-1-2-6(9-3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINZQUZMEJPLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307298 | |

| Record name | 2-(5-fluoropyridin-2-yl)oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070-42-0 | |

| Record name | NSC190663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-fluoropyridin-2-yl)oxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Fluoropyridin 2 Yl Oxyacetic Acid

Retrosynthetic Analysis and Key Precursors for the Pyridyloxoacetic Acid Scaffold

Retrosynthetic analysis of 2-(5-Fluoropyridin-2-yl)oxyacetic acid reveals a logical disconnection at the ether linkage, pointing to two primary precursors: a 5-fluoropyridin-2-ol (or its more reactive halo-analogue) and a two-carbon unit representing the oxyacetic acid moiety. This disconnection is based on the well-established Williamson ether synthesis.

The key precursors identified through this analysis are:

A substituted 2-halopyridine: Specifically, 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine. These serve as electrophilic partners in the crucial C-O bond formation.

A glycolic acid derivative: This can be glycolic acid itself, or more commonly, an ester form such as ethyl glycolate (B3277807) or tert-butyl glycolate. The ester acts as a protecting group for the carboxylic acid, which can be sensitive to the reaction conditions.

The synthesis of the 2-halo-5-fluoropyridine precursor is a critical aspect. A common route to 2-chloro-5-fluoropyridine involves the chlorination of 5-fluoropyridine. nbinno.com

Classical and Modern Approaches to the Construction of the Pyridyloxoacetic Acid Moiety

The formation of the ether linkage in the pyridyloxoacetic acid moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of classical ether synthesis.

Strategies for Regioselective Installation of the Pyridyl and Oxyacetic Acid Fragments

The Williamson ether synthesis is the most direct and widely employed strategy for the regioselective construction of the this compound scaffold. This method involves the reaction of a 2-halo-5-fluoropyridine with a glycolate salt. The reaction is highly regioselective, with the nucleophilic attack occurring specifically at the C-2 position of the pyridine (B92270) ring, which is activated towards nucleophilic substitution by the ring nitrogen and the halogen leaving group.

A typical reaction scheme involves:

Deprotonation of the glycolate: A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the hydroxyl group of the glycolate ester, forming a more nucleophilic alkoxide.

Nucleophilic attack: The resulting glycolate anion then attacks the electron-deficient C-2 position of the 2-halo-5-fluoropyridine, displacing the halide ion.

Hydrolysis: The resulting ester, ethyl 2-(5-fluoropyridin-2-yl)oxyacetate, is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification, to yield the final carboxylic acid.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Chloro-5-fluoropyridine | Ethyl glycolate | Sodium Hydride | Tetrahydrofuran (B95107) (THF) | Ethyl 2-(5-fluoropyridin-2-yl)oxyacetate |

| 2-Bromo-5-fluoropyridine | tert-Butyl glycolate | Potassium Carbonate | N,N-Dimethylformamide (DMF) | tert-Butyl 2-(5-fluoropyridin-2-yl)oxyacetate |

Considerations for Stereoselective Synthesis in Analogous Chiral Derivatives

While this compound itself is achiral, the synthetic principles can be extended to the preparation of chiral derivatives where a stereocenter is present on the acetic acid side chain. For instance, if a chiral α-hydroxy acid ester is used as the nucleophile, the stereochemistry at the α-position is generally retained throughout the Williamson ether synthesis, as the reaction occurs at the hydroxyl group and does not involve the chiral center directly.

Maintaining stereochemical integrity requires careful selection of reaction conditions to avoid racemization. Mild bases and lower reaction temperatures are often preferred.

Fluorination Techniques for Pyridine Rings in the Context of this compound Synthesis

The introduction of the fluorine atom at the 5-position of the pyridine ring is a key step. This is typically achieved by starting with a pre-fluorinated precursor rather than by direct fluorination of the final pyridyloxoacetic acid, which could lead to a mixture of isomers and potential degradation of the side chain.

Common methods for synthesizing fluorinated pyridine precursors include:

Diazotization-fluorination (Balz-Schiemann reaction): This classical method involves the conversion of an aminopyridine (e.g., 2-amino-5-bromopyridine) to a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride (B91410) source like fluoroboric acid (HBF4).

Halogen exchange (Halex) reaction: A chloro- or bromo-substituted pyridine can be converted to the corresponding fluoro derivative by treatment with a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

Direct C-H fluorination: Modern methods using electrophilic fluorinating agents like Selectfluor® can introduce fluorine directly onto the pyridine ring, although regioselectivity can be a challenge and may require directing groups. orgsyn.org

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters for optimization in the Williamson ether synthesis step include:

| Parameter | Considerations | Optimized Conditions (Typical) |

| Base | The strength of the base should be sufficient to deprotonate the glycolate without causing side reactions. | Sodium hydride (NaH) is effective, but requires anhydrous conditions. Potassium carbonate (K2CO3) is a milder and often preferred base. |

| Solvent | A polar aprotic solvent is generally used to dissolve the reactants and facilitate the SNAr reaction. | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (B52724) are common choices. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. | The reaction is often carried out at elevated temperatures, typically in the range of 80-120 °C. |

| Leaving Group | The nature of the halogen at the 2-position of the pyridine ring influences reactivity. | Fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings, but 2-chloro or 2-bromo pyridines are more commonly used due to their availability and handling. |

| Ester Protecting Group | The choice of ester (e.g., ethyl, tert-butyl) can affect the ease of the final hydrolysis step. | Tert-butyl esters can often be cleaved under milder acidic conditions compared to the basic hydrolysis required for ethyl esters. |

Microwave irradiation has also been shown to accelerate the synthesis of aryloxyacetic acids, often leading to shorter reaction times and higher yields.

Isolation and Purification Methodologies for Synthetic Intermediates and the Final Compound

The purification of the intermediates and the final product is crucial for obtaining high-purity this compound.

Work-up: After the ether synthesis, a typical work-up involves quenching the reaction with water and extracting the ester intermediate with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

Purification of Intermediates: The crude ester intermediate can be purified by column chromatography on silica (B1680970) gel. A mixture of hexanes and ethyl acetate is a common eluent system for such compounds. orgsyn.org

Purification of the Final Product: After hydrolysis of the ester, the crude carboxylic acid is often isolated by acidification of the aqueous solution, which causes the product to precipitate. The solid can then be collected by filtration. Further purification is typically achieved by recrystallization . The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common recrystallization solvents for carboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. nih.gov

Chemical Reactivity and Derivatization of 2 5 Fluoropyridin 2 Yl Oxyacetic Acid

Carboxylic Acid Functional Group Transformations

Esterification Reactions and Synthesis of Ester Derivatives

The carboxylic acid moiety of 2-(5-Fluoropyridin-2-yl)oxyacetic acid can be readily converted into a range of ester derivatives. A common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven process, often favoring the product by using the alcohol as the solvent or by removing the water formed during the reaction.

Alternatively, esterification can be achieved under milder conditions. Deprotonation of the carboxylic acid with a non-nucleophilic base to form the carboxylate salt, followed by reaction with an alkyl halide (such as methyl iodide or ethyl bromide), provides another efficient route to the corresponding esters. This method is particularly useful for substrates that may be sensitive to strong acidic conditions.

These reactions allow for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain.

Table 1: Examples of Esterification Reactions This table presents hypothetical reaction conditions for the synthesis of ester derivatives based on standard organic chemistry transformations.

| Target Ester | Alcohol/Alkyl Halide Reagent | Catalyst/Conditions |

|---|---|---|

| Methyl 2-(5-fluoropyridin-2-yl)oxyacetate | Methanol | H₂SO₄ (catalytic), Reflux |

| Ethyl 2-(5-fluoropyridin-2-yl)oxyacetate | Ethanol | H₂SO₄ (catalytic), Reflux |

| tert-Butyl 2-(5-fluoropyridin-2-yl)oxyacetate | N,N-Dimethylformamide di-tert-butyl acetal | Heat |

Amidation Reactions and Formation of Amide Derivatives

The synthesis of amide derivatives from this compound is a key transformation for creating compounds with diverse biological and chemical properties. This is typically accomplished by activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

One of the most prevalent methods involves the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. Another common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with a wide range of amines to form the desired amide. These methods provide access to a vast library of N-substituted amide derivatives.

Table 2: Synthesis of Amide Derivatives This table illustrates the formation of various amides using common coupling methods and a selection of amines.

| Amine Reagent | Coupling Agent/Method | Resulting Amide Product |

|---|---|---|

| Ammonia | SOCl₂, then NH₃ | 2-(5-Fluoropyridin-2-yl)oxyacetamide |

| Methylamine | EDCI, HOBt, DIPEA | N-Methyl-2-(5-fluoropyridin-2-yl)oxyacetamide |

| Aniline | DCC | N-Phenyl-2-(5-fluoropyridin-2-yl)oxyacetamide |

Reduction Pathways to Corresponding Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires the use of a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a complex aluminum salt intermediate, which is then hydrolyzed with a dilute acid workup to yield the primary alcohol, 2-(5-Fluoropyridin-2-yl)oxyethanol.

Direct reduction of the carboxylic acid to the corresponding aldehyde is challenging because aldehydes are more reactive towards reduction than carboxylic acids. Therefore, the reaction typically proceeds to the primary alcohol without stopping at the aldehyde stage.

Reactions Involving the Pyridine (B92270) Ring System

The 5-fluoro-2-oxypyridine core of the molecule presents a different set of reactive possibilities, primarily governed by the principles of aromatic substitution on an electron-deficient heterocyclic ring.

Electrophilic Aromatic Substitution (EAS) on the Fluoropyridine Moiety

The pyridine ring is inherently electron-deficient and thus significantly deactivated towards electrophilic aromatic substitution compared to benzene. However, the substituents on the ring heavily influence the outcome of such reactions. The 2-oxyacetic acid group is an activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the fluorine atom at the C5 position is a deactivating group but also directs ortho and para (C4 and C6).

The powerful activating and ortho-directing effect of the 2-alkoxy group is expected to dominate, making the C3 position the most probable site for electrophilic attack. The C5 position is already substituted, and the C4 and C6 positions are less activated. Therefore, reactions such as nitration, halogenation, or sulfonation would likely yield the 3-substituted derivative.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution This table outlines potential EAS reactions and their predicted major products based on substituent directing effects.

| EAS Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-((3-Nitro-5-fluoropyridin-2-yl)oxy)acetic acid |

| Bromination | Br₂ / FeBr₃ | 2-((3-Bromo-5-fluoropyridin-2-yl)oxy)acetic acid |

Nucleophilic Aromatic Substitution (NAS) Pathways on the Fluoropyridine Moiety

Nucleophilic aromatic substitution is a characteristic reaction of electron-deficient rings like pyridine, especially when a good leaving group is present at the 2-, 4-, or 6-positions. In this compound, the potential leaving group is the fluorine atom at the C5 position.

However, halogens at the 3- and 5-positions of the pyridine ring are significantly less reactive in NAS reactions than those at the 2- or 4-positions, which are activated by the ring nitrogen. The fluorine at C5 is not directly activated for substitution by a typical SNAr mechanism. Consequently, displacing the 5-fluoro group requires harsh reaction conditions or the use of very potent nucleophiles, such as organolithium reagents or strong bases that may proceed through a pyridyne intermediate. For instance, amination of 2-fluoropyridine (B1216828) proceeds readily with lithium amides, where fluorine is in the activated 2-position, but this reactivity is not directly transferable to the 5-position. Therefore, direct NAS at the C5 position of this compound is expected to be difficult.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The 5-fluoropyridine core of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the fluorine atom itself is generally unreactive in typical palladium-catalyzed couplings, it electronically influences the reactivity of other positions on the ring. For practical application in cross-coupling, a halide (e.g., Cl, Br, I) or a triflate group would typically be required on the pyridine ring, often at the 3-, 4-, or 6-positions. Assuming a suitably halogenated precursor or derivative, the following reactions are highly relevant.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. For derivatives of this compound, such as a chlorinated analogue, the Suzuki reaction can introduce a wide variety of aryl, heteroaryl, or vinyl groups. For instance, the coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with various aryl and heteroaryl boronic acids has been shown to proceed efficiently under microwave-enhanced conditions, demonstrating the feasibility of such transformations on complex pyridine systems researchgate.net. The reaction typically employs a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water researchgate.netmdpi.com.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is instrumental in the synthesis of conjugated systems and has been applied to functionalize pyridine nuclei. Research has demonstrated the successful Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a wide array of terminal alkynes. soton.ac.uk These reactions, typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine, are compatible with numerous functional groups, including free alcohols and protected amines. soton.ac.uk This suggests that a bromo-substituted derivative of this compound could be similarly alkynylated to introduce new structural motifs.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. organic-chemistry.org It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. The amination of fluorinated pyridine rings is well-established. For example, microwave-assisted Buchwald-Hartwig amination has been used for the selective substitution of halogens on dihalopyridine precursors with various alkyl and aryl amines, often using a mild base like K₂CO₃. researchgate.net This methodology could be applied to a halogenated derivative of this compound to introduce diverse amino substituents, thereby expanding the chemical space for designing new bioactive molecules.

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

| Reaction Type | Coupling Partners | Typical Catalyst System | Potential Product Class | Reference Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | harvard.edu |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | Alkynylpyridine derivatives | soton.ac.uk |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | Arylamine derivatives | organic-chemistry.orgrsc.org |

Modifications and Cleavage Strategies at the Ether Linkage

The ether bond in this compound is an aryl ether linkage, which is generally stable and resistant to cleavage under many reaction conditions. wikipedia.org This stability is a key feature of the molecule's scaffold. However, under specific and often harsh conditions, this bond can be cleaved.

Acidic Cleavage: The most common method for cleaving ethers is treatment with strong acids, particularly hydrogen halides like HBr and HI. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com For an aryl alkyl ether like the title compound, the cleavage mechanism would involve nucleophilic attack by the halide ion. Due to the high strength of the sp² C-O bond of the pyridine ring, the attack would occur at the methylene (B1212753) carbon of the acetic acid moiety (an Sₙ2 pathway). libretexts.org This would yield 5-fluoro-2-hydroxypyridine (B1303129) and a haloacetic acid derivative. Cleavage is generally difficult and requires forcing conditions such as high temperatures. masterorganicchemistry.com

Alternative Cleavage Reagents: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for cleaving aryl ethers under less protic conditions. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion.

Modification without Cleavage: While cleavage is challenging, the ether linkage itself is generally inert, allowing for extensive chemical modifications at other parts of the molecule, such as the pyridine ring or the carboxylic acid, without disrupting the core scaffold. The methylene group (α-carbon to the carboxylic acid) could potentially be functionalized, although this is less common and would require specific synthetic strategies, such as deprotonation with a strong base followed by alkylation.

Table 2: Potential Products from Ether Cleavage of this compound

| Reagent | Mechanism Type | Expected Products | General Conditions | Reference |

|---|---|---|---|---|

| Hydroiodic Acid (HI) | Sₙ2 | 5-Fluoro-2-hydroxypyridine + Iodoacetic acid | Strong acid, high temperature | masterorganicchemistry.com |

| Hydrobromic Acid (HBr) | Sₙ2 | 5-Fluoro-2-hydroxypyridine + Bromoacetic acid | Strong acid, high temperature | pressbooks.pub |

| Boron Tribromide (BBr₃) | Lewis acid-mediated | 5-Fluoro-2-hydroxypyridine + Bromoacetic acid derivative | Anhydrous, often low temperature | masterorganicchemistry.com |

Rational Design and Development of Novel this compound Derivatives for Specialized Research Applications

The this compound structure represents a versatile scaffold in medicinal chemistry, suitable for the rational design of new bioactive molecules. nih.govrsc.orgresearchgate.net Its distinct chemical regions—the heterocyclic aromatic ring, the flexible ether linkage, and the ionizable carboxylic acid—can be systematically modified to optimize interactions with biological targets. nih.govresearchgate.net

Scaffold-Based Drug Design: Rational design strategies often involve using a known chemical scaffold as a starting point for creating a library of related compounds. nih.gov The title compound is an excellent candidate for such an approach. Modifications can be targeted to three primary vectors:

The Pyridine Ring: As discussed in section 3.2.3, introducing substituents on the pyridine ring via cross-coupling reactions can modulate properties like lipophilicity, electronic character, and steric profile. This allows for fine-tuning interactions within a protein's binding pocket.

The Carboxylic Acid Group: The carboxylic acid is a key interaction point, often forming hydrogen bonds or salt bridges. It can be readily converted into a variety of other functional groups, such as esters, amides, or hydroxamic acids, to probe different interactions or improve cell permeability. For example, coupling the acid with a diverse set of amines would generate a library of amides with varying properties. mdpi.com

The Methylene Bridge: Although less commonly modified, the methylene group could be replaced with longer alkyl chains or substituted to alter the spatial orientation of the carboxylic acid relative to the pyridine ring, which can be critical for optimal target binding.

By combining these modifications, chemists can systematically explore the structure-activity relationship (SAR) of derivatives to develop compounds for specialized research applications, such as highly selective enzyme inhibitors or probes for biological pathways. nih.govmdpi.com

Applications As Intermediates in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Heterocyclic Systems

Fluorinated pyridine (B92270) derivatives are recognized for their utility in the synthesis of complex heterocyclic structures. The presence of both a reactive carboxylic acid and a modifiable pyridine ring would allow 2-(5-Fluoropyridin-2-yl)oxyacetic acid to serve as a scaffold for building more elaborate molecular architectures. For instance, the carboxylic acid could be converted to an acid chloride or activated ester, facilitating intramolecular cyclization reactions with other functional groups introduced onto the pyridine ring, potentially leading to the formation of fused bicyclic or polycyclic heterocyclic systems.

Precursor Utility for Advanced Intermediates in Pharmaceutical and Agrochemical Research Contexts

In the pharmaceutical and agrochemical sectors, the fluoropyridine moiety is a sought-after component in the design of new active ingredients. This compound could serve as a precursor to a variety of advanced intermediates. For example, amide coupling of the carboxylic acid with various amines would yield a library of fluoropyridinyl-containing amides, which are common structures in bioactive molecules. Furthermore, the pyridine ring itself can be subjected to functionalization, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to introduce additional diversity and create more complex intermediates for further synthetic elaboration.

Strategic Utilization in Multi-Step Synthesis Pathways of Bioactive Compounds

In the context of multi-step total synthesis, a molecule like this compound could be strategically employed to introduce a key fluoropyridine fragment early in a synthetic sequence. The carboxylic acid functionality could be masked or carried through several synthetic steps before being utilized for a crucial bond formation late in the synthesis. This approach would allow for the efficient construction of complex target molecules where the fluoropyridine unit is essential for biological activity.

Contributions to Chemo- and Regioselective Synthesis Strategies in Complex Molecule Construction

The electronic properties of the fluorinated pyridine ring can influence the chemo- and regioselectivity of reactions on the molecule. The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, can direct nucleophilic attack to specific positions. This inherent reactivity could be exploited in synthetic strategies to achieve high levels of control over the formation of specific isomers. For example, regioselective metalation of the pyridine ring, directed by the existing substituents, could allow for the introduction of new functional groups at precise locations, a key aspect in the construction of complex and well-defined molecular structures.

Computational and Theoretical Investigations of 2 5 Fluoropyridin 2 Yl Oxyacetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of 2-(5-Fluoropyridin-2-yl)oxyacetic acid. Density Functional Theory (DFT) is a prominent method for these investigations due to its balance of computational cost and accuracy.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be determined. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions. For this compound, the electron-withdrawing nature of the fluorine atom and the pyridine (B92270) ring, combined with the carboxylic acid group, would significantly influence the electronic landscape.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity, chemical hardness, and global softness. Such data is instrumental in predicting the molecule's behavior in various chemical environments.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A measure of chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | A measure of the molecule's resistance to change in its electron distribution. |

Conformational Analysis and Molecular Dynamics Simulations for Understanding Solution-State Behavior

While quantum chemical calculations provide insights into the properties of a single, optimized molecule, the behavior of this compound in a solution is governed by its conformational flexibility and interactions with the solvent.

Conformational analysis is the first step in understanding this flexibility. It involves systematically rotating the rotatable bonds of the molecule to identify all possible low-energy conformations, or conformers. For this compound, key rotatable bonds would be the C-O bond connecting the acetic acid moiety to the pyridine ring and the C-C bond within the acetic acid side chain. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Molecular Dynamics (MD) simulations take this analysis a step further by simulating the movement of the molecule and surrounding solvent molecules over time. An MD simulation would involve placing the this compound molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system.

These simulations provide a dynamic picture of how the molecule behaves in solution, including:

Solvent Effects: How the solvent molecules arrange themselves around the solute and influence its conformation.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules, as well as intramolecular hydrogen bonding.

Conformational Transitions: The rate at which the molecule transitions between different low-energy conformers.

The results of MD simulations are crucial for understanding the molecule's bioavailability and how it might interact with a biological target in an aqueous environment.

In Silico Modeling of Ligand-Receptor Interactions for Exploration of Potential Biological Targets

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule and identify its potential protein targets. For this compound, this process would begin with identifying potential protein targets based on the structural similarity of the molecule to known active compounds.

Once potential targets are identified, molecular docking is employed to predict the preferred binding orientation of the molecule within the active site of the protein. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and use a scoring function to estimate the binding affinity for each pose. A high docking score suggests a favorable interaction.

The docking results would reveal key intermolecular interactions, such as:

Hydrogen bonds between the carboxylic acid or fluorine atom and amino acid residues.

Pi-stacking interactions between the pyridine ring and aromatic amino acid residues.

Hydrophobic interactions.

Following docking, the most promising ligand-receptor complexes can be subjected to Molecular Dynamics simulations to assess the stability of the binding pose over time. These simulations provide a more realistic and dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | The estimated free energy of binding, with more negative values indicating stronger binding. |

| Key Interacting Residues | Lys72, Glu91, Leu135 | Amino acids in the active site forming significant interactions with the ligand. |

Prediction of Spectroscopic Parameters to Complement and Validate Experimental Characterization

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy , the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C chemical shifts. These predicted values, when compared to experimental data, can help in the assignment of peaks and confirm the proposed molecular structure.

Infrared (IR) spectroscopy can also be simulated. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. While calculated frequencies often have systematic errors, they can be scaled to provide a good match with experimental spectra, aiding in the identification of characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and the C-F stretch.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (COOH) | 12.1 ppm | 12.0 ppm |

| 13C NMR (C=O) | 172.5 ppm | 172.3 ppm |

| IR Frequency (C=O stretch) | 1750 cm⁻¹ | 1735 cm⁻¹ |

These predicted spectroscopic parameters serve as a powerful tool for the structural elucidation and characterization of this compound, providing a bridge between theoretical models and experimental reality.

Exploration of Potential Biological Activities and Medicinal Chemistry Research Avenues

Structure-Activity Relationship (SAR) Studies of Related Pyridyloxoacetic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyridyloxoacetic acid derivatives, including 2-(5-Fluoropyridin-2-yl)oxyacetic acid, SAR investigations would systematically explore how modifications to the molecule affect its efficacy and potency.

Key areas for SAR exploration in this class of compounds would include:

Substitution on the Pyridine (B92270) Ring: The position and nature of substituents on the pyridine ring are critical. The fluorine atom at the 5-position in this compound, for instance, significantly alters the electronic properties of the ring. SAR studies on related pyranopyridine inhibitors have demonstrated that modifications to substituents around the core structure can dramatically impact biological potency.

The Oxyacetic Acid Side Chain: The length, rigidity, and functional groups of the side chain are also crucial. Modifications such as esterification or amidation of the carboxylic acid could influence the compound's solubility, membrane permeability, and interaction with biological targets.

Isosteric Replacements: Replacing the pyridine ring with other heterocycles or the ether linkage with thioether or amino linkages could reveal important insights into the necessary structural features for a desired biological effect.

A systematic SAR study would involve synthesizing a library of analogs and evaluating their activity in relevant biological assays. This data would then be used to build predictive models to guide the design of more potent and selective compounds.

Investigation of Interactions with Biological Targets at a Molecular Level

Understanding how a compound interacts with its biological targets at the molecular level is crucial for rational drug design. For this compound, several in vitro techniques could be employed to elucidate its mechanism of action.

Enzyme Binding Studies: Many drugs exert their effects by inhibiting enzymes. Pyridine carboxylic acid derivatives have been shown to function as inhibitors for a wide range of enzymes. nih.gov In vitro enzyme inhibition assays could be used to screen this compound against a panel of relevant enzymes. If inhibitory activity is found, further studies could determine the kinetics of inhibition (e.g., competitive, non-competitive) and the binding affinity (e.g., Ki value).

Receptor Affinity Profiling: This compound could also interact with cellular receptors. Receptor affinity profiling would involve screening the compound against a panel of known receptors to identify any potential binding partners. universiteitleiden.nl This is often done using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured. The development of new molecular tools can aid in the detection of receptor proteins and help decipher activation pathways. universiteitleiden.nl

The following table outlines potential in vitro studies for this compound:

| Study Type | Technique | Information Gained | Example Target Classes |

| Enzyme Inhibition Assays | Spectrophotometry, Fluorimetry, Calorimetry | IC50/Ki values, Mechanism of inhibition | Kinases, Proteases, Oxidoreductases |

| Receptor Binding Assays | Radioligand displacement, Surface Plasmon Resonance (SPR) | Kd values, Binding kinetics | G-protein coupled receptors (GPCRs), Ion channels |

| Cellular Thermal Shift Assay (CETSA) | Western Blotting, Mass Spectrometry | Target engagement in a cellular context | Intracellular proteins |

| Isothermal Titration Calorimetry (ITC) | ITC | Thermodynamic parameters of binding (ΔH, ΔS) | Purified proteins |

Design and Synthesis of this compound Analogues for Targeted Biological Screening Programs

The design and synthesis of analogues are central to medicinal chemistry, allowing for the systematic exploration of chemical space around a lead compound. rsc.org For this compound, a targeted biological screening program would involve creating a library of related compounds to test for various biological activities.

Design Strategies:

Privileged Scaffold Hopping: Replacing the pyridine ring with other known privileged scaffolds could lead to new compounds with improved properties.

Bioisosteric Replacement: Replacing the fluorine atom with other halogens or small functional groups can fine-tune the electronic and steric properties of the molecule.

Fragment-Based Drug Design: The pyridyloxyacetic acid core could be combined with different chemical fragments known to interact with specific biological targets.

Synthetic Strategies: The synthesis of these analogues would likely involve multi-step organic synthesis. A general synthetic strategy could begin with a substituted pyridine, followed by nucleophilic substitution to introduce the oxyacetic acid side chain. nih.gov A variety of commercially available starting materials and established synthetic methodologies would facilitate the creation of a diverse library of analogues for biological screening. nih.govnih.gov

Role as a Privileged Scaffold in the Context of Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Heterocyclic compounds, such as pyridazines, are often considered privileged scaffolds due to their presence in numerous biologically active compounds and approved drugs. nih.govnih.govsciprofiles.com

The this compound structure contains a pyridine ring, a well-established privileged scaffold. The combination of the pyridine ring with the oxyacetic acid moiety and the fluorine substituent could give this molecule the versatility to interact with a range of biological targets. Its potential as a privileged scaffold warrants further investigation through the screening of this compound and its derivatives against a wide array of biological assays.

The table below highlights some heterocyclic systems considered to be privileged scaffolds:

| Privileged Scaffold | Examples of Biological Activities |

| Pyridine | Anticancer, Antihypertensive, Antiviral |

| Pyridazine | Anticancer, Anti-inflammatory, Antimicrobial nih.govnih.gov |

| Imidazo[1,2-b]pyridazine | Kinase inhibition, Anticancer, Anti-inflammatory nih.gov |

| Benzimidazole | Antiviral, Anticancer, Antihypertensive |

Exploration of Auxin-like Compound Properties in Plant Physiology Research

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins, which mimic the effects of natural auxins, are widely used in agriculture as herbicides and plant growth regulators. nih.gov Many synthetic auxins are derivatives of phenoxyacetic acid, a structure with some resemblance to this compound.

Given this structural similarity, it is plausible that this compound and its derivatives could exhibit auxin-like properties. Research in this area would involve:

Bioassays: Testing the compound in classic auxin bioassays, such as the promotion of root initiation in cuttings or the inhibition of root elongation.

Gene Expression Studies: Analyzing the effect of the compound on the expression of auxin-responsive genes.

Structure-Activity Relationship Studies: Synthesizing and testing a series of fluoropyridyloxyacetic acid derivatives to understand the structural requirements for auxin-like activity.

The discovery of new compounds with auxin-like activity could lead to the development of novel herbicides or plant growth regulators with improved selectivity and environmental profiles.

Potential Applications in Antimicrobial or Antifibrotic Research Contexts, based on Broader Heterocyclic Libraries

The broad biological activity of heterocyclic compounds suggests that this compound could have potential applications in other therapeutic areas, such as antimicrobial and antifibrotic research.

Antimicrobial Research: Many heterocyclic compounds, including those containing a pyridine ring, have been shown to possess antibacterial and antifungal properties. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited antibacterial activity against gram-positive bacteria. nih.gov Screening this compound and its analogues against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Antifibrotic Research: Fibrosis is the excessive formation of fibrous connective tissue in an organ or tissue, which can lead to organ dysfunction and failure. There is a significant need for new antifibrotic therapies. Some pyridine derivatives, such as pirfenidone (B1678446), are used to treat idiopathic pulmonary fibrosis. nih.govresearchgate.net A novel derivative of pirfenidone has shown antifibrotic effects both in vitro and in vivo. nih.govresearchgate.net Given these precedents, it would be worthwhile to investigate the potential antifibrotic activity of this compound in cellular and animal models of fibrosis.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(5-Fluoropyridin-2-yl)oxyacetic acid . Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine atom and the oxyacetic acid substituent. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet, while the aromatic protons would show complex splitting patterns (doublets or doublet of doublets). ¹³C NMR spectroscopy would complement this by identifying all unique carbon environments, including the carbonyl carbon of the carboxylic acid and the fluorine-coupled carbons of the pyridine ring.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₇H₆FNO₃. Fragmentation patterns observed in the mass spectrum can also offer corroborating evidence for the proposed structure by showing the loss of specific functional groups, such as the carboxylic acid moiety.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid, while a sharp, strong peak around 1700-1750 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Vibrations associated with the C-O and C-F bonds, as well as aromatic C-H and C=C stretching, would also be present.

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. The pyridine ring, being an aromatic system, would be expected to absorb ultraviolet light. The position and intensity of the absorption maximum (λmax) can be influenced by the substituents on the ring.

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (pyridine ring), methylene protons, and carboxylic acid proton with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon and carbons of the fluoropyridine ring. |

| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of C₇H₆FNO₃. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-O, C-F, and aromatic C-H and C=C bonds. |

| UV-Vis Spectroscopy | Absorption maximum (λmax) in the UV region corresponding to electronic transitions within the aromatic system. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of This compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or acetic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable. The compound would elute at a specific retention time, and the purity would be determined by the area percentage of the main peak relative to any impurity peaks detected by a UV detector.

Gas Chromatography (GC) could potentially be used, but would likely require derivatization of the carboxylic acid group to a more volatile ester form (e.g., a methyl or ethyl ester) to prevent thermal decomposition in the injector port and to ensure good peak shape.

| Chromatographic Method Details | |

| Technique | Typical Conditions and Purpose |

| HPLC | Column: Reversed-phase (e.g., C18). Mobile Phase: Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile/water with 0.1% formic acid). Detection: UV detector set at an appropriate wavelength. Purpose: Purity assessment and quantification. |

| GC | Requirement: Derivatization of the carboxylic acid to a volatile ester. Purpose: Separation from volatile impurities. |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compound Characterization and Stability Studies

| Elemental Composition | |

| Element | Theoretical Percentage |

| Carbon (C) | 54.20% |

| Hydrogen (H) | 3.90% |

| Fluorine (F) | 12.25% |

| Nitrogen (N) | 9.03% |

| Oxygen (O) | 20.62% |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the compound. In a TGA experiment, the mass of the sample is monitored as a function of increasing temperature in a controlled atmosphere. The resulting TGA curve would show the temperature at which the compound begins to decompose and can indicate the presence of any residual solvent or water. This information is critical for determining appropriate storage and handling conditions.

Future Research Directions and Emerging Trends

Expanding the Scope of Derivatization for Novel Research Applications

The structural backbone of 2-(5-Fluoropyridin-2-yl)oxyacetic acid presents multiple opportunities for chemical modification to generate novel derivatives with diverse biological activities. The carboxylic acid moiety is a prime site for creating a wide range of esters, amides, and other functional groups, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Additionally, the pyridine (B92270) ring itself can be further functionalized. These derivatization strategies are crucial for building structure-activity relationships (SAR) and optimizing the compound for specific biological targets. rsc.org The goal is to systematically explore the chemical space around this core scaffold to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for various research applications. rsc.org

Integration with High-Throughput Screening Methodologies for New Chemical Leads

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets. dovepress.com A synthesized library of derivatives based on the this compound scaffold can be integrated into HTS campaigns to identify new lead compounds. researchgate.net Advances in assay miniaturization and automation allow for testing on a nanomole scale, conserving precious materials while accelerating the discovery process. scienceintheclassroom.org A variety of HTS assay formats, including homogeneous cell-free assays based on fluorescence or energy transfer, can be employed to assess the activity of these compounds against a wide range of targets, from enzymes to cellular pathways. psu.edunih.gov

| HTS Technology | Principle | Application for Screening Derivatives |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Ideal for studying protein-protein or protein-ligand interactions. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore when in close proximity. | A robust method for analyzing molecular interactions in biochemical assays. nih.gov |

| Label-Free Detection (e.g., Surface Plasmon Resonance) | Detects binding events by measuring changes in refractive index at a sensor surface, requiring no labels on the molecules. | Provides real-time kinetic data on compound-target interactions. dovepress.com |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple parameters in cell-based assays. | Allows for the simultaneous evaluation of a compound's effects on cell health, morphology, and specific pathways. dovepress.com |

Advanced Computational Approaches for Rational Design and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov These approaches can be applied to this compound to guide the rational design of new derivatives. mdpi.com Structure-based drug design, utilizing techniques like molecular docking, can predict how derivatives might bind to the active site of a target protein, providing insights for structural modifications that could enhance binding affinity. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can establish correlations between the chemical structures of a series of derivatives and their biological activity, enabling the prediction of potency for novel, yet-to-be-synthesized compounds. mdpi.com

Exploration of New Chemical Space through Fragment-Based Approaches Involving the Compound

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments for weak but efficient binding to a biological target. technologynetworks.com The this compound scaffold is well-suited for FBDD. As a fragment, its binding to a target can be detected using highly sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR). lifechemicals.com The presence of a fluorine atom is particularly advantageous for ¹⁹F NMR screening, a sensitive method for detecting fragment binding. lifechemicals.com Once a binding fragment is identified, its crystal structure in complex with the target can reveal vectors for chemical elaboration, guiding the "fragment growing" process to develop more potent and larger lead-like molecules. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Fluoropyridin-2-yl)oxyacetic acid, and how can reaction efficiency be optimized?

- Answer : The synthesis typically involves coupling 5-fluoro-2-hydroxypyridine with chloroacetic acid derivatives under nucleophilic aromatic substitution (SNAr) conditions. Optimization strategies include:

- Catalyst screening : Use palladium-based catalysts for C–O bond formation .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates .

- Temperature control : Reactions performed at 80–100°C balance yield and side-product formation.

- Evaluation via informer libraries : The Aryl Halide Chemistry Informer Library enables systematic comparison of reaction conditions across diverse substrates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : NMR confirms fluorine substitution patterns (δ ≈ -110 to -120 ppm for pyridinyl-F) .

- HPLC-MS : Reverse-phase C18 columns with ESI-MS in negative ion mode detect [M-H]⁻ ions (e.g., m/z 200–250 range) .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) validate functional groups .

Q. How does the compound’s acidity (pKa) influence its reactivity in aqueous solutions?

- Answer : The carboxylic acid group (pKa ~2.5–3.5) and pyridine ring (pKa ~1.0–2.0 for protonation) dictate solubility and reactivity. Adjusting pH to 4–6 stabilizes the deprotonated form, enhancing nucleophilicity in coupling reactions. Fluorescence-based titration or potentiometric methods are recommended for precise pKa determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different aryl halide coupling agents?

- Answer : Discrepancies often arise from substrate-specific reactivity. To address this:

- Standardized benchmarking : Use informer libraries (e.g., Merck’s Aryl Halide Library) to compare yields across structurally diverse substrates under identical conditions .

- Mechanistic studies : Employ DFT calculations to identify electronic effects (e.g., fluorine’s electron-withdrawing nature) that influence transition-state energies .

- Byproduct analysis : LC-MS or GC-MS identifies competing pathways (e.g., hydrolysis of chloroacetic acid derivatives) .

Q. What computational approaches predict the herbicidal activity of this compound compared to analogs like Fluoroxypyr?

- Answer :

- QSAR modeling : Correlate substituent effects (e.g., fluorine position, pyridine ring methylation) with bioactivity data from analogs like Fluoroxypyr (IC₅₀ ~0.1 μM for weed growth inhibition) .

- Docking simulations : Map interactions with target enzymes (e.g., acetolactate synthase) using PyMOL or AutoDock. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .

Q. What experimental strategies mitigate challenges in isolating this compound from complex reaction mixtures?

- Answer :

- Extraction optimization : Use ethyl acetate/water partitioning to separate the polar carboxylic acid from non-polar byproducts .

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals. X-ray diffraction confirms crystal structure .

- Scale-up protocols : Parallel synthesis in microreactors minimizes batch-to-batch variability .

Q. How do steric and electronic effects of the 5-fluoro substituent impact the compound’s stability under varying storage conditions?

- Answer :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; fluorine’s inductive effect reduces hydrolysis rates compared to chloro analogs .

- Light sensitivity : UV-Vis spectroscopy reveals photo-degradation pathways; store in amber vials under inert gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.